molecular formula C8H16N2 B13522712 2,3'-Bipyrrolidine

2,3'-Bipyrrolidine

Cat. No.: B13522712
M. Wt: 140.23 g/mol
InChI Key: GTRJCIJQEQAYBN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bipyrrolidine Scaffolds in Academic Inquiry

The academic inquiry into bipyrrolidine scaffolds has its roots in the development of chiral ligands for asymmetric catalysis. C₂-symmetric chiral diamines, in particular, have been widely used as auxiliaries and catalysts in stereoselective synthesis. orgsyn.org The 2,2'-bipyrrolidine (B3281945) isomer, for instance, was initially developed by Hirama and has been the subject of numerous synthetic efforts. orgsyn.orgnih.gov Early syntheses were often challenging; a two-step method reported by Masamune and coworkers produced an isomeric mixture from a sluggish heterogeneous hydrogenation. orgsyn.org A significant advancement came with the development of a large-scale synthesis via the photodimerization of pyrrolidine (B122466), followed by resolution of the resulting isomers. orgsyn.org Other multi-step routes to produce enantiopure 2,2'-bipyrrolidines have also been devised, starting from chiral materials like (D)-tartaric acid or employing asymmetric additions to chiral imines. orgsyn.org

These synthetic endeavors have historically focused on creating C2-symmetric ligands because their symmetry simplifies the analysis of catalytic cycles and often leads to high levels of enantioselectivity. The development of stereoselective syntheses for 2,3-disubstituted pyrrolidines has also been an active area of research, as these structures serve as versatile building blocks for more complex molecules. koreascience.krrsc.org

In contrast, the 2,3'-bipyrrolidine isomer has not been the subject of extensive historical investigation. Its lack of C2 symmetry makes it a more complex synthetic target and a less conventional choice for ligand design. However, the exploration of related structures, such as 2,3-dioxopyrrolidines, which can be synthesized through the condensation of various precursors, points to potential pathways for accessing the this compound core. researchtrends.net The evolution of synthetic strategies for various pyrrolidine-based structures provides a foundation upon which methods for accessing the less-common 2,3'-isomer can be built, positioning it as a frontier for contemporary synthetic exploration.

Strategic Importance of this compound in Contemporary Chemical Science

The strategic importance of bipyrrolidine scaffolds is well-established, primarily through the extensive application of the 2,2'-isomer. This isomer and its derivatives are highly valued as chiral ligands and organocatalysts in a multitude of asymmetric reactions, including aryl transfers, Michael additions, and dihydroxylations. nih.govresearchgate.net They are prized for their ability to create enantiomerically pure compounds, which is critical in the pharmaceutical industry for ensuring the efficacy and safety of new drugs. chemimpex.com The 2,2'-bipyrrolidine framework serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comvulcanchem.com

The strategic value of the this compound isomer stems from its distinct structural properties compared to the more studied symmetric isomers. Its inherent asymmetry presents both challenges and opportunities for the development of novel applications.

Asymmetric Catalysis : While C2-symmetric ligands are common, non-symmetric ligands are increasingly recognized for their potential to achieve high selectivity in reactions where symmetric ligands fail. The unique spatial arrangement of the two nitrogen atoms in this compound could lead to the development of metal complexes or organocatalysts with novel reactivity and stereoselectivity.

Medicinal Chemistry : The pyrrolidine scaffold is a versatile component in drug discovery, contributing to the stereochemistry and three-dimensional shape of bioactive molecules. nih.govresearchgate.net The rigid, yet conformationally complex, structure of this compound makes it an ideal scaffold for designing molecules that can interact with biological targets in a highly specific manner. Research into related bipyrrolidine derivatives, such as [1,3'-Bipyrrolidine]-2',5'-dione, has revealed potential antimicrobial and anticancer activities, suggesting that the 2,3'-isomer could serve as a valuable starting point for drug discovery programs targeting infectious diseases or cancer. smolecule.com

The following table provides a comparative overview of different bipyrrolidine isomers, highlighting the unique position of the 2,3'-scaffold.

Table 1: Comparison of Bipyrrolidine Isomers
Isomer Symmetry Key Structural Feature Primary Research Focus
2,2'-Bipyrrolidine C2-Symmetric Vicinal diamine at the 2 and 2' positions. Asymmetric catalysis, chiral ligands, organocatalysis. orgsyn.orgnih.gov
This compound Asymmetric Connection between the 2 and 3' positions. Largely unexplored; potential for novel asymmetric catalysis and medicinal chemistry scaffolds.

| 3,3'-Bipyrrolidine | C2-Symmetric | Connection at the 3 and 3' positions. | Synthesis of chiral ligands and auxiliaries. |

Scope and Research Objectives for this compound Studies

Given that this compound is an underexplored area of chemical science, current research objectives are primarily focused on closing the existing knowledge gap and unlocking its synthetic and functional potential. The scope of these studies encompasses fundamental synthetic chemistry, catalysis, and medicinal chemistry applications.

Key research objectives include:

Development of Stereoselective Synthetic Routes : A primary goal is to establish efficient and reliable methods for the synthesis of this compound in its various stereoisomeric forms. This involves designing novel synthetic strategies or adapting existing methodologies, such as those used for 2,3-disubstituted pyrrolidines, to create the C-N bond between the two rings with high control over stereochemistry. koreascience.krrsc.org

Exploration as a Novel Chiral Ligand : A major objective is to synthesize and evaluate this compound-based ligands for asymmetric catalysis. Researchers aim to understand how its unique asymmetric structure influences the catalytic activity and enantioselectivity of metal complexes in various chemical transformations. nih.gov This involves comparing its performance against well-established C2-symmetric ligands like the 2,2'-isomer.

Investigation as a Medicinal Chemistry Scaffold : Drawing on the established biological relevance of the pyrrolidine ring, a key objective is to use the this compound core to build libraries of new compounds for biological screening. nih.govresearchgate.net The goal is to discover novel bioactive molecules with potential therapeutic applications, leveraging the scaffold's defined three-dimensional structure to achieve high target specificity. smolecule.com

The following table summarizes the potential applications that form the basis of current and future research objectives for the this compound scaffold.

Table 2: Potential Research Applications and Objectives for this compound
Application Area Research Objective Rationale
Asymmetric Catalysis To develop novel organocatalysts and transition metal catalysts. The asymmetric structure may provide unique stereochemical control in reactions where symmetric ligands are less effective. researchgate.net
Pharmaceutical Development To serve as a lead scaffold in drug discovery programs. The rigid 3D structure is ideal for designing specific inhibitors; related isomers show promise in cancer and infectious disease research. nih.govsmolecule.com

| Chemical Research | To use as a versatile intermediate for creating complex molecules. | Its unique structure makes it a valuable building block for developing new materials or compounds with novel properties. smolecule.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-pyrrolidin-3-ylpyrrolidine

InChI

InChI=1S/C8H16N2/c1-2-8(10-4-1)7-3-5-9-6-7/h7-10H,1-6H2

InChI Key

GTRJCIJQEQAYBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2CCNC2

Origin of Product

United States

Enantioselective and Diastereoselective Synthesis of 2,3 Bipyrrolidine and Its Derivatives

Chemoenzymatic Approaches to Chiral 2,3'-Bipyrrolidine Precursors

While no chemoenzymatic methods directly yield this compound, enzymes offer powerful tools for the synthesis of chiral 2- and 3-substituted pyrrolidine (B122466) precursors. These precursors, possessing the necessary stereochemistry, could then be subjected to chemical coupling reactions.

One-pot photoenzymatic synthesis routes have been developed for the production of N-Boc-3-amino/hydroxy-pyrrolidine with high conversions and excellent enantiomeric excess. nih.gov This approach combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction. nih.gov Similarly, transaminases have been employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. nih.govacs.org These enzymatic methods provide valuable chiral building blocks that could serve as precursors for the synthesis of this compound.

PrecursorEnzymatic MethodKey FeaturesReference
N-Boc-3-aminopyrrolidinePhotoenzymatic transaminationOne-pot synthesis, >99% ee nih.gov
N-Boc-3-hydroxypyrrolidinePhotoenzymatic carbonyl reductionOne-pot synthesis, >99% ee nih.gov
(R)-2-arylpyrrolidineTransaminase-triggered cyclizationAccess to (R)-enantiomer, >99.5% ee nih.gov
(S)-2-arylpyrrolidineTransaminase-triggered cyclizationAccess to (S)-enantiomer, >95% ee acs.org

Asymmetric Catalytic Strategies for this compound Construction

Direct asymmetric catalytic strategies for the construction of the this compound scaffold are not documented. However, various catalytic methods exist for the asymmetric synthesis of functionalized pyrrolidines, which could be envisioned as coupling partners.

It is important to note that asymmetric photodimerization has been successfully applied to the synthesis of 2,2'-bipyrrolidines, not 2,3'-bipyrrolidines. This method provides a point of comparison for potential future developments in the synthesis of other bipyrrolidine isomers.

Stereoselective diamination of alkenes represents a powerful tool for the synthesis of chiral vicinal diamines, which are precursors to substituted pyrrolidines. While not directly applied to this compound synthesis, these methods could be adapted to create appropriately functionalized pyrrolidine precursors.

Ring-closing metathesis followed by asymmetric dihydroxylation is a versatile strategy for the synthesis of functionalized cyclic compounds. This approach has been utilized in the synthesis of various pyrrolidine-containing natural products and could theoretically be adapted to construct a precursor containing one pyrrolidine ring and a tethered alkene, which could then be further elaborated to form the second pyrrolidine ring of a this compound system.

The asymmetric addition of nucleophiles to chiral imines is a well-established method for the enantioselective synthesis of α-substituted amines, which can be precursors to 2-substituted pyrrolidines. While no examples directly leading to a this compound exist, this strategy is fundamental in creating the stereocenters necessary for such a molecule.

Diastereoselective Routes to Substituted this compound Isomers

Direct diastereoselective routes to substituted this compound isomers have not been reported. The development of such routes would likely rely on the coupling of pre-existing chiral pyrrolidine fragments or the diastereoselective formation of one pyrrolidine ring on a chiral pyrrolidine template. Methodologies such as 1,3-dipolar cycloadditions have been used to create densely substituted pyrrolidines with high diastereoselectivity and could be explored for the construction of the this compound scaffold. ua.es

Resolution Techniques for Enantiomerically Pure this compound

The separation of racemates into their constituent enantiomers is a critical step in asymmetric synthesis, particularly for compounds like this compound intended for use as chiral ligands or in biologically active molecules. Several strategies can be employed to obtain enantiomerically pure forms of this compound, ranging from classical methods to more advanced dynamic resolution techniques.

One of the most established methods for resolving chiral amines and acids is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic this compound with an enantiomerically pure chiral resolving agent, such as tartaric acid or brucine. wikipedia.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, including solubility. wikipedia.orgpharmtech.com This difference allows for their separation by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated, the chiral resolving agent can be removed, yielding the desired enantiomer of this compound in pure form. The success of this method is highly dependent on the choice of the resolving agent and the crystallization conditions. wikipedia.org

More advanced and efficient methods include kinetic resolution (KR) and dynamic kinetic resolution (DKR). Kinetic resolution operates by reacting the racemic mixture with a chiral catalyst or reagent that interacts with each enantiomer at a different rate. rsc.org This results in one enantiomer being consumed faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. A significant drawback of KR is that the maximum theoretical yield for a single enantiomer is limited to 50%. wikipedia.org

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of standard KR. whiterose.ac.uk In a DKR process, the kinetic resolution is coupled with an in situ racemization of the starting material. rsc.org This continuous isomerization of the non-reacting enantiomer into the reactive one allows for the theoretical conversion of the entire racemic mixture into a single, desired enantiomer, potentially achieving up to 100% yield. rsc.orgwhiterose.ac.uk For instance, DKR has been effectively applied in the synthesis of substituted pyrrolidines through processes like the acetylation of a racemic alcohol involving a ruthenium catalyst for racemization and a lipase (B570770) for the enantioselective acetylation. rsc.org Another example involves a DKR-driven aza-Michael cyclization, catalyzed by an amine/amide Cinchona alkaloid derivative, to produce highly functionalized pyrrolidines with excellent enantioselectivity. acs.org Similar strategies could be adapted for the resolution of this compound derivatives.

Dynamic thermodynamic resolution (DTR) offers another pathway. This method is applicable to compounds where the enantiomers can equilibrate, such as organolithium species. In the presence of a chiral ligand, two diastereomeric complexes are formed in unequal amounts at equilibrium. Quenching this equilibrium mixture with an electrophile can lead to an enantiomerically enriched product. acs.org This technique has been successfully used for the dynamic resolution of N-Boc-2-lithiopyrrolidine, demonstrating its potential for creating stereocenters in pyrrolidine-based structures. acs.org

Resolution TechniquePrincipleMaximum YieldKey Features
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.org50% (per enantiomer)A classical, widely used method; success depends on finding a suitable resolving agent and crystallization conditions. wikipedia.orgpharmtech.com
Kinetic Resolution (KR) Differential reaction rates of enantiomers with a chiral catalyst or reagent. rsc.org50%One enantiomer is selectively transformed, leaving the other enriched. rsc.org
Dynamic Kinetic Resolution (DKR) Combines kinetic resolution with in situ racemization of the starting material. rsc.org100%Overcomes the yield limitation of KR by converting the unwanted enantiomer into the desired one. whiterose.ac.uk
Dynamic Thermodynamic Resolution (DTR) Equilibration of enantiomers (as reactive intermediates) in the presence of a chiral ligand to form diastereomeric complexes in unequal amounts. acs.org100%Relies on thermodynamic control to favor one diastereomer before reaction with an electrophile. acs.org

Total Synthesis of Complex Natural Products Featuring the this compound Core

The this compound scaffold is a key structural feature in several complex natural products, most notably the Martinella alkaloids. These compounds, isolated from the root bark of the tropical plant Martinella iquitosensis, possess intriguing pharmacological profiles, including antibiotic and bradykinin (B550075) receptor antagonist activity. acs.org The total synthesis of martinelline and martinellic acid has been a significant challenge, showcasing innovative strategies for the construction of their unique hexahydropyrrolo[3,2-c]quinoline core, which is derived from a this compound linkage. acs.org

A prominent approach to the racemic synthesis of martinelline and martinellic acid involves a biomimetic hetero-Diels–Alder reaction. acs.orgnih.gov This strategy utilizes a multicomponent coupling reaction between a substituted aniline (B41778) (like methyl 4-aminobenzoate) and two equivalents of an endocyclic enamine (such as N-Cbz-2-pyrroline). acs.orgacs.org A critical aspect of this synthesis was achieving the correct diastereoselectivity. Researchers found that protic acid catalysis, rather than Lewis acid catalysis, was essential to favor the formation of the desired exo-diastereomer required for the natural product's core structure. acs.orgnih.gov This key coupling reaction allowed for the rapid assembly of the tricyclic triamine core of the alkaloids in just two steps. acs.org

The first asymmetric total synthesis of (–)-martinelline and an asymmetric synthesis of (–)-martinellic acid were later achieved using a different key strategy: a tandem Mukaiyama–Mannich reaction followed by an aminal cyclization. rsc.orgrsc.org This approach provided control over the absolute stereochemistry of the molecule. Interestingly, the synthetic work suggested that the naturally isolated Martinella alkaloids might be partially racemic, as the synthetically produced enantiomerically pure compounds exhibited significantly larger specific rotation values than those reported for the natural isolates. rsc.org

Below is a table summarizing key findings from a reported total synthesis of (±)-martinelline. acs.org

StepReactionCatalyst/ReagentsYieldDiastereomeric Ratio (exo:endo)
Core Formation Hetero-Diels–Alder CouplingCamphorsulfonic acid (CSA)65%>98:2
Deprotection HydrogenolysisPearlman's catalyst, HCl90%N/A
Ester Coupling Amide bond formationBOP-Cl, Hünig's base78%N/A

Stereochemical Analysis and Conformational Landscapes of 2,3 Bipyrrolidine

Advanced Spectroscopic Methods for Stereoisomer Differentiation in 2,3'-Bipyrrolidine Systems

The differentiation of stereoisomers is paramount in understanding the properties and applications of chiral molecules like this compound. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose. dcu.ie

Modern NMR techniques provide detailed information that is crucial for distinguishing between different stereoisomers. dcu.ie High-resolution 1D and 2D NMR experiments can reveal subtle differences in the chemical environments of protons and carbons in diastereomers. For instance, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between nuclei, which are dependent on the stereochemical arrangement of the molecule. dcu.ie In the context of this compound derivatives, 2D NMR analyses have been instrumental in establishing the structure and relative configuration of complex derivatives. acs.org

Mass spectrometry also plays a vital role in the structural determination of molecular species. dcu.ie While standard MS can determine the molecular weight, more advanced techniques can provide information about the fragmentation patterns, which can sometimes differ between stereoisomers, aiding in their identification.

The combination of these spectroscopic methods allows for a comprehensive analysis of the stereochemical integrity of this compound and its derivatives, which is essential for their application in fields like asymmetric synthesis.

Chiroptical Properties and Their Elucidation in this compound Enantiomers

Chiroptical spectroscopy provides critical insights into the three-dimensional structure of chiral molecules by measuring the differential interaction with left and right circularly polarized light. For the enantiomers of this compound and its derivatives, techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA) are powerful tools for elucidating their absolute configuration and conformational preferences in solution. csic.esnih.gov

The chiroptical properties of a molecule are highly sensitive to its stereochemistry. Enantiomers, by definition, exhibit mirror-image ECD and VCD spectra. csic.es For example, the ECD spectra of enantiomeric N-doped nanographenes display mirror images, with distinct Cotton effects that can be correlated to their absolute configuration. csic.es This principle is directly applicable to the analysis of this compound enantiomers.

Furthermore, chiroptical properties can be modulated by external stimuli such as pH or redox changes, leading to the development of chiroptical switches. csic.es The protonation or oxidation of a chiral molecule can induce new absorption bands in the near-infrared (NIR) region, which can be detected by ECD, effectively switching the chiroptical response. csic.es

Computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with experimental chiroptical spectroscopy. DFT calculations can predict the ECD, VCD, and ROA spectra for different conformers of a molecule. nih.gov By comparing the calculated spectra with the experimental data, it is possible to determine the predominant conformers in solution and their population ratios. nih.gov This combined experimental and theoretical approach has been successfully applied to molecules like 2,2'-bioxirane, where the calculated spectra for the Boltzmann-averaged conformers perfectly reproduced the experimental VCD and ROA spectra. nih.gov

The study of chiroptical properties is not only fundamental for stereochemical assignment but also for understanding the behavior of chiral molecules in various environments and for designing novel materials with specific optical properties.

Conformational Dynamics of this compound via NMR and Computational Modeling

The biological and chemical activity of molecules like this compound is often dictated by their conformational dynamics, which encompass the various shapes a molecule can adopt and the rates at which they interconvert. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, such as Molecular Dynamics (MD) simulations, are powerful and complementary techniques for investigating these dynamic processes at an atomic level. nih.govtifrh.res.in

NMR spectroscopy can provide information on both the preferred conformations and the dynamics of conformational exchange. copernicus.orgcopernicus.org Techniques such as exchange spectroscopy (EXSY) and relaxation dispersion experiments (CPMG and R1ρ) can be used to study dynamic processes occurring on timescales from microseconds to seconds. utoronto.ca These methods allow for the characterization of sparsely populated, transiently formed conformers that are often invisible in standard NMR spectra but may be crucial for the molecule's function. tifrh.res.inutoronto.ca For instance, multidimensional NMR studies have significantly extended the range of systems that can be analyzed, including large molecular complexes. utoronto.ca

Computational modeling, particularly MD simulations, provides a theoretical framework to visualize and understand the conformational landscape sampled by a molecule in solution. nih.gov Replica-exchange with solute tempering (REST-MD) is an advanced simulation technique that can effectively explore the conformational space and predict the relative populations of different conformers. copernicus.org The results from MD simulations can be directly compared with experimental NMR data, such as coupling constants and Nuclear Overhauser Effects (NOEs), to validate and refine the computational model. nih.gov This integrated approach simplifies the interpretation of NMR data and allows for a more comprehensive understanding of the molecule's conformational behavior. copernicus.org

The study of the conformational dynamics of this compound and its derivatives is essential for rational drug design and the development of catalysts with optimized activity and selectivity.

Crystallographic Analysis of this compound and its Crystalline Adducts

X-ray crystallography is a definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration. The crystallographic analysis of this compound and its crystalline adducts provides invaluable information about bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the crystalline lattice.

The solid-state structure of a molecule can reveal key features that influence its properties and reactivity. For example, the crystal structure of a 2,3'-bipyridine (B14897) derivative revealed the presence of four independent molecules in the asymmetric unit, each with a different dihedral angle between the two pyridine (B92270) rings, highlighting the molecule's conformational flexibility. nih.gov The packing of molecules in the crystal is stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking. nih.gov

In the context of catalysis, X-ray crystallography of metal complexes containing this compound-based ligands can elucidate the coordination geometry around the metal center. For instance, the reaction of a chiral (R,R)-2-(2-pyrrolidinyl)pyrrolidine ligand with an iron salt was shown to yield a complex with a specific metal-centered stereochemistry as the sole stereoisomer. acs.org Similarly, crystallographic studies of lanthanide complexes with bipyrrolidine-derived ligands have revealed dimeric structures in the solid state, with the coordination pattern being influenced by the specific ligand used. rsc.org

Crystallographic data is also crucial for confirming the stereochemical outcome of asymmetric reactions. The unambiguous determination of the relative and absolute configuration of reaction products through single-crystal X-ray diffraction analysis provides fundamental proof of the stereoselectivity of a given catalytic system. acs.org

Theoretical and Computational Investigations on 2,3 Bipyrrolidine

Quantum Chemical Calculations of 2,3'-Bipyrrolidine Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of this compound. rsdjournal.org Methods like Density Functional Theory (DFT) are employed to determine its optimized geometry, electronic structure, and spectroscopic properties. rsdjournal.orgnrel.gov These calculations provide data on molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in predicting the molecule's reactivity. arabjchem.org

The electronic structure of biphenyl (B1667301) derivatives, a class to which this compound can be compared, is often described using a composite-model of decoupled donor and acceptor moieties. nih.gov For donor-acceptor systems, the long-wavelength absorption bands can involve electronic transitions with charge transfer character. nih.gov For instance, in some systems, the S0→S2 transition shows electron transfer from the acceptor to the donor part of the molecule. nih.gov

Key parameters obtained from these calculations include:

Optimized 3D geometries: The most stable arrangement of atoms in the molecule. nrel.gov

Enthalpies and Gibbs free energies: Thermodynamic properties that indicate the stability and spontaneity of reactions. nrel.gov

Vibrational frequencies: Corresponding to infrared spectra, which can be used for experimental identification. nrel.gov

Mulliken charges and spin densities: These describe the charge distribution and unpaired electron density within the molecule. nrel.gov

DFT calculations with specific functionals, such as M06-2X, and basis sets, like def2-TZVP, have been shown to provide a good balance between accuracy and computational cost for organic molecules. nrel.gov

Table 1: Representative Data from Quantum Chemical Calculations of a Substituted Pyrrolidinone

PropertyValue (a.u.)
Total Energy-587.63
E(HOMO)-0.25
E(LUMO)0.04
Energy Gap (ΔE)0.29

This table is illustrative and based on data for a related pyrrolidinone derivative. The values for this compound would require specific calculations.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules like this compound and their interactions with other molecules or within a solvent. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. nih.gov

MD simulations are particularly useful for:

Studying conformational changes: Understanding how the molecule flexes and changes its shape. nih.gov

Investigating protein-ligand interactions: If this compound or its derivatives are used as ligands, MD can elucidate binding pathways and predict binding affinities. nih.govnih.gov

Analyzing solvent effects: Determining how the surrounding environment influences the molecule's structure and behavior.

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation. dovepress.com

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule. dovepress.com

Radial Distribution Function (RDF): To understand the local structure around a particular atom or molecule. dovepress.com

Solvent Accessible Surface Area (SASA): To measure the part of the molecule exposed to the solvent. dovepress.com

Hydrogen bond analysis: To identify and quantify hydrogen bonding interactions. dovepress.com

For example, in studying the interaction of a ligand with a protein, MD simulations can reveal the formation of specific bonds, such as pi-alkyl or hydrogen bonds, which stabilize the complex. dovepress.com The binding free energies can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to quantify the strength of the interaction. peerj.com

Prediction of Reactivity and Selectivity in this compound-Mediated Reactions

Computational methods are increasingly used to predict the outcome of chemical reactions, including the reactivity and selectivity of catalysts like those derived from this compound. rsc.org The reactivity-selectivity principle, though a matter of some debate, provides a basic framework for understanding how a reagent's reactivity influences its selectivity. youtube.com

Machine learning models, combined with quantum mechanical descriptors, are emerging as powerful tools for predicting regioselectivity in substitution reactions. rsc.org These models can be trained on datasets of known reactions to learn the complex relationships between substrate structure, catalyst, and reaction outcome. rsc.org

For chiral catalysts, such as those based on the 2,2'-bipyrrolidine (B3281945) backbone, computational studies can help in understanding the origins of enantioselectivity. acs.org By modeling the transition states of the reaction, chemists can predict which enantiomer will be formed preferentially. The steric and electronic properties of the catalyst play a crucial role in determining both yield and enantioselectivity. acs.org For instance, modifications to the ligand structure can significantly impact the catalyst's performance. acs.orgacs.org

Table 2: Factors Influencing Reactivity and Selectivity

FactorDescription
Steric Hindrance The spatial arrangement of atoms can favor certain reaction pathways over others.
Electronic Effects The distribution of electrons in the reactants and catalyst influences bond formation and breaking.
Catalyst Structure The geometry and chirality of the catalyst are key to controlling selectivity. acs.org
Reaction Conditions Temperature, solvent, and co-catalysts can all affect the reaction outcome. acs.org

Conformational Energy Landscapes of this compound Isomers

The this compound molecule can exist in various conformations due to rotation around the single bond connecting the two pyrrolidine (B122466) rings. Understanding the conformational energy landscape is crucial for predicting the molecule's preferred shapes and how it might interact with other molecules.

The energy landscape maps the potential energy of the molecule as a function of its conformational coordinates. biorxiv.org Minima on this landscape correspond to stable or metastable conformations, while the barriers between them determine the ease of interconversion. libretexts.org For flexible molecules, the landscape can be "rough," with multiple energy minima available. nih.gov

Computational methods, such as high-level DFT calculations, can be used to determine the relative energies of different conformers (e.g., anti vs. gauche). libretexts.orgresearchgate.net For example, in substituted butanes, the anti conformation, where the bulky groups are furthest apart, is generally the most stable. libretexts.org Similarly, for this compound, steric and electronic interactions will dictate the preferred arrangement of the two rings.

Experimental techniques like broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy can be used to identify different conformers in the gas phase and determine their relative energies, providing valuable data to benchmark and validate computational results. nih.gov

Applications of 2,3 Bipyrrolidine in Asymmetric Catalysis

2,3'-Bipyrrolidine as a Chiral Ligand in Transition Metal Catalysis

The C₂-symmetric backbone of many this compound derivatives allows for the creation of a well-defined and rigid chiral environment around a metal center. orgsyn.org This feature is crucial for inducing high levels of stereoselectivity in a variety of metal-catalyzed transformations. researchgate.net These chiral diamines have become versatile ligands in numerous asymmetric reactions. nih.gov

Ligand Design and Structure-Performance Relationships for this compound Derivatives

The performance of this compound-based ligands is highly tunable through strategic structural modifications. The design of these ligands often focuses on altering the steric and electronic properties of the bipyrrolidine scaffold to optimize reactivity and enantioselectivity for specific reactions. mdpi.com A common strategy involves N-alkylation or the introduction of substituents at various positions on the pyrrolidine (B122466) rings. For instance, N,N'-dialkyl-2,2'-bipyrrolidines have been used as effective chiral ligands for the asymmetric osmylation of alkenes, where the enantioselectivity is highly dependent on the nature of the N-alkyl group and the solvent used. researchgate.net

Another design approach involves creating bifunctional ligands where noncovalent interactions between the ligand and the substrate play a key role in the stereochemical outcome. mdpi.com Furthermore, incorporating the this compound backbone into more complex structures, such as the PDP (([N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine)) ligand framework, has been shown to be effective in metal-catalyzed reactions. nih.gov The rigid 2,2'-bipyrrolidine (B3281945) backbone is a key feature in certain chiral-at-metal complexes, where it helps control the metal's configuration. acs.orguni-marburg.de The development of spirocyclic pyrrolidine ligands is another area of advancement, demonstrating high yields and enantioselectivities in copper-catalyzed oxidative cross-coupling reactions. mdpi.com

The relationship between the ligand's structure and its catalytic performance is critical. Studies on iron(II) complexes with bipyrrolidine-based ligands for oxidation reactions have been conducted to evaluate the sensitivity of the reaction to electronic effects by comparing derivatives with the parent complex. acs.org This structure-activity relationship analysis is fundamental to rationally designing more efficient catalysts for desired transformations. nih.govacs.org

Table 1: Examples of this compound Ligand Derivatives and Their Applications

Ligand Type Modification Application Example Reference
N,N'-Dineohexyl-2,2'-bipyrrolidine N-Alkylation Osmium-catalyzed oxidation of olefins researchgate.net
(R,R)-PDP Ligand Pyridylmethyl arms on N-atoms Manganese-catalyzed C-H amination nih.gov
Spirocyclic Pyrrolidine Ligand Spirocyclic fusion Copper-catalyzed oxidative cross-coupling mdpi.com
2,2'-Bispyrrolidine-based Bisphosphoramide Phosphoramide groups on N-atoms Catalytic, enantioselective allylation orgsyn.org

Enantioselective Hydrogenation Catalyzed by this compound-Metal Complexes

This compound derivatives have proven to be effective ligands in metal-catalyzed asymmetric hydrogenation, a key method for producing chiral compounds. sioc-journal.cn Chiral cationic ruthenium-diamine complexes, in particular, have been successfully used. For example, the asymmetric hydrogenation of 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines catalyzed by such complexes yields the corresponding tetrahydro-1,5-naphthyridines with excellent enantioselectivities (up to 99% ee) and full conversions. researchgate.net Similarly, chiral ruthenium complexes have been employed for the enantioselective hydrogenation of tetrapyridine-type N-heteroarenes, demonstrating high reactivity and stereoselectivity. researchgate.net

The development of unique ligand families, such as BIPI ligands, has been driven by the need for efficient catalysts in asymmetric hydrogenation for a range of substrates, including enamides and BOC- or CBZ-enecarbamates. rsc.org The design of these ligands is fully optimized to achieve high enantiomeric excess, often exceeding 99% ee on a large scale. rsc.org Iridium complexes featuring P-stereogenic ligands have also been developed for the asymmetric hydrogenation of challenging substrates like N-Boc-2,3-diarylallyl amines, providing access to chiral amines that can be converted into tetrahydroquinolines and tetrahydroisoquinolines with high enantioselectivity. nih.gov

Table 2: Performance of this compound-Based Complexes in Asymmetric Hydrogenation

Substrate Catalyst System Product Enantiomeric Excess (ee) Reference
1,5-Naphthyridine derivatives Cationic Ruthenium-Diamine Complex 1,2,3,4-Tetrahydro-1,5-naphthyridines Up to 99% researchgate.net
Tetrapyridine-type N-heteroarenes Cationic Ruthenium-Diamine Complex Tetradentate pyridine-amine products >99% researchgate.net
N-Boc-2,3-diarylallyl amines Iridium-Phosphinooxazoline Complex 2,3-Diarylpropyl amines Very high nih.gov
Dimethyl itaconate Ruthenium-Fluoroalkylated BINAP Chiral succinate (B1194679) derivative Moderate liv.ac.uk

Asymmetric Cross-Coupling Reactions Utilizing this compound Ligands

The utility of this compound-based chiral ligands extends to asymmetric cross-coupling reactions, which are fundamental C-C and C-heteroatom bond-forming processes. tcichemicals.com Chiral phosphine (B1218219) ligands derived from the bipyrrolidine scaffold can be combined with transition metals like palladium and copper to catalyze these reactions. researchgate.net For instance, a chiral bipyrrolidine-derived phosphine ligand has been used in a silver(I)-catalyzed asymmetric [3 + 2] cycloaddition of azomethine ylides. researchgate.net

In the realm of nickel-catalyzed reactions, chiral diamine ligands based on the this compound structure have been employed in the cross-coupling of β, γ, δ, and ε-fluoroalkanes under Suzuki conditions. researchgate.net The design of helical chiral ligands based on the 2,2'-bipyrrolidine scaffold has been investigated for atropoenantioselective Suzuki reactions. uow.edu.au Furthermore, polymer-supported copper catalysts incorporating bipyridine-like structures have shown remarkable activity in the O-arylation of phenols with aryl halides, highlighting the versatility of these ligand systems in different catalytic formats. researchgate.net

Chiral Induction Mechanisms in this compound-Mediated Metal Catalysis

In these systems, the bipyrrolidine ligand provides a rigid backbone that dictates the spatial arrangement of the other ligands and the substrate in the metal's coordination sphere. acs.orguni-marburg.de For example, in certain iron complexes, the coordinated tetradentate chiral ligand based on a 2,2'-bipyrrolidine backbone provides full control over the metal-centered configuration, which is key for asymmetric induction. acs.org Noncovalent interactions, such as hydrogen bonding and π-stacking between the ligand and the substrate, can also play a crucial role in stabilizing the transition state and controlling the stereochemical outcome of the reaction. mdpi.com Theoretical calculations have shown that the stere induction can arise from the aluminum-centered chirality induced by BINOL ligands during diastereoselective assembly in certain hydroboration reactions, a principle that can be extended to other ligand systems. nih.gov

This compound in Organocatalysis

Beyond their role as ligands for transition metals, this compound and its derivatives have emerged as powerful organocatalysts. chimia.ch This approach avoids the use of potentially toxic and expensive metals and often involves simpler catalyst preparation. chimia.ch

Proline-Derived this compound Organocatalysts for Enamine/Iminium Catalysis

The structure of this compound is closely related to proline, a cornerstone of organocatalysis. wikipedia.org Like proline, secondary amines such as N-alkyl-2,2'-bipyrrolidines can react with carbonyl compounds to form nucleophilic enamine intermediates or electrophilic iminium ion intermediates. chimia.chntu.edu.sg This activation mode is central to a wide range of asymmetric transformations.

N-isopropyl-2,2'-bipyrrolidine has been shown to be a highly efficient organocatalyst for the asymmetric Michael addition of aldehydes and ketones to nitroolefins. unige.chresearchgate.net These reactions proceed via an enamine intermediate, yielding the desired 1,4-adducts in excellent yields, with high diastereoselectivities (up to 95:5 dr) and enantioselectivities (up to 95% ee). researchgate.netresearchgate.net An interesting inversion of diastereoselectivity has been observed in the addition of α-hydroxy ketones, which is attributed to the formation of a rigid cis-enamine intermediate stabilized by an internal hydrogen bond between the substrate's hydroxyl group and the catalyst's tertiary nitrogen. researchgate.netunige.ch This level of control highlights the sophisticated interplay between the catalyst, substrate, and reaction mechanism. researchgate.net Proline-based organocatalysts with C2 symmetry have been synthesized and studied for their effectiveness in enantioselective aldol (B89426) reactions, with computational models helping to elucidate the mechanism for the observed stereoselectivity. nih.gov

Table 3: Performance of N-iPr-2,2'-bipyrrolidine in Organocatalytic Michael Additions

Nucleophile Electrophile Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Aldehydes Nitroolefins up to 95:5 (syn) up to 95% researchgate.netunige.ch
Ketones Nitroolefins - up to 95% researchgate.netunige.ch
α-Hydroxy Ketones β-Arylnitroolefins Inverted diastereoselectivity up to 98% researchgate.netunige.ch

Chiral Brønsted Acid/Base Catalysis Employing this compound Scaffolds

The design of effective chiral Brønsted acid and base catalysts is a cornerstone of modern asymmetric synthesis. These catalysts operate through proton transfer, activating substrates and controlling the stereochemical outcome of a reaction. The unique structural motif of this compound, featuring two distinct nitrogen atoms within its framework, presents an intriguing platform for the development of novel Brønsted acid/base catalysts. The differing electronic and steric environments of the nitrogen atoms in the 2- and 3'-positions of the pyrrolidine rings could, in principle, be exploited to create highly specific catalytic pockets.

Asymmetric Michael Additions and Aldol Reactions with this compound Organocatalysts

The asymmetric Michael addition and aldol reaction are two of the most powerful carbon-carbon bond-forming reactions in organic synthesis, enabling the construction of complex chiral molecules. Organocatalysts derived from chiral amines have proven to be particularly effective in mediating these transformations, typically through the formation of enamine or iminium ion intermediates.

Despite the success of other bipyrrolidine isomers, there is a notable scarcity of published research specifically detailing the use of this compound-derived organocatalysts for asymmetric Michael additions and aldol reactions. Consequently, detailed research findings and data tables summarizing their performance in terms of yield, diastereoselectivity, and enantioselectivity are not available at present. The development and testing of this compound-based catalysts in these fundamental reactions would be a valuable contribution to the field of organocatalysis. Such studies would need to systematically evaluate the effect of substituents on the nitrogen atoms and the pyrrolidine rings on the catalytic efficiency and stereochemical outcome.

Catalytic Cycle Elucidation in this compound Organocatalysis

Understanding the catalytic cycle is paramount for the rational design and optimization of new catalysts. For amine-catalyzed reactions like the Michael addition and aldol reaction, the generally accepted mechanism involves the formation of a nucleophilic enamine from the carbonyl donor and the chiral amine catalyst. This enamine then attacks the electrophile, followed by hydrolysis to release the product and regenerate the catalyst.

Given the lack of experimental data on the use of this compound in organocatalysis, the specific catalytic cycle for this scaffold has not been elucidated. Hypothetically, one of the nitrogen atoms of the this compound would act as the primary amine for enamine formation. The stereochemical outcome of the reaction would then be dictated by the chiral environment created by the rest of the bipyrrolidine framework, which would control the facial selectivity of the enamine's attack on the electrophile. Computational studies, in conjunction with experimental investigations, would be instrumental in modeling the transition states and intermediates, thereby providing insight into the factors governing stereoselectivity. Such studies would be crucial to unlock the potential of this compound as a viable organocatalyst.

Role of 2,3 Bipyrrolidine As a Core Scaffold in Medicinal Chemistry Research

Design and Synthesis of 2,3'-Bipyrrolidine-Based Scaffolds for Biological Inquiry

The synthesis of bipyrrolidine scaffolds, particularly with controlled stereochemistry, is a critical step in their exploration for medicinal chemistry applications. While the closely related C2-symmetric 2,2'-bipyrrolidine (B3281945) has been extensively studied, synthetic strategies are adaptable for the this compound core. Researchers have developed various methods to construct these scaffolds, often focusing on stereoselective approaches to access specific enantiomers and diastereomers, which is crucial for biological activity.

One common strategy involves the coupling of two pyrrolidine (B122466) precursors. For instance, a new strategy for the stereoselective synthesis of the 2,2'-bipyrrolidine scaffold has been developed utilizing a metathesis reaction followed by asymmetric dihydroxylation to introduce the necessary stereogenic elements. usc.edu.auresearchgate.net This high-yielding process is adaptable for creating other heterocyclic structures. usc.edu.auresearchgate.net Another approach employs an anti-selective alkene diamination reaction, which allows for the rapid and efficient construction of complex chiral bicyclic amines like trans-bipyrrolidines. researchgate.netresearchgate.net

Furthermore, multicomponent reactions (MCRs) have emerged as a powerful tool for the facile synthesis of densely functionalized pyrrolidine derivatives. nih.gov These reactions offer the advantage of rapidly generating structural diversity from simple starting materials in a single step. nih.gov For example, a three-component cyclization/allylation followed by a Claisen rearrangement has been used to produce highly substituted pyrrolidinone products containing an all-carbon quaternary stereocenter. nih.gov Such methods provide access to valuable heterocyclic scaffolds that are not readily accessible through traditional synthetic routes. nih.gov

The synthesis of enantiopure bipyrrolidines has also been achieved through various other methods, including those starting from chiral precursors like L-prolinol or employing chiral auxiliaries such as (S)-N-tert-butanesulfinamide to achieve excellent diastereoselectivity in key steps like Grignard additions to imines. researchgate.net The table below summarizes some of the synthetic strategies employed for bipyrrolidine and related pyrrolidine scaffolds.

Synthetic Strategy Key Reactions Advantages Reference(s)
Metathesis & DihydroxylationRing-closing metathesis, Sharpless asymmetric dihydroxylationHigh yield, stereoselective usc.edu.auresearchgate.netuow.edu.au
Alkene DiaminationIntramolecular anti-selective diaminationRapid, efficient for trans-isomers researchgate.netresearchgate.net
Multicomponent ReactionsOne-pot cyclization/allylation, Claisen rearrangementHigh step economy, structural diversity nih.gov
Chiral Pool SynthesisStarting from L-prolinol, (D)-tartaric acidAccess to enantiopure products researchgate.netorgsyn.org
Chiral Auxiliary-Mediated SynthesisGrignard addition to imines with sulfinamide auxiliaryExcellent diastereoselectivity researchgate.net
PhotodimerizationPhotochemical dimerization of pyrrolidineLarge-scale synthesis of d,l/meso mixture orgsyn.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Scaffold Optimization

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of the this compound scaffold. These studies involve systematically modifying the structure of the bipyrrolidine core and its substituents to understand how these changes affect the compound's interaction with a biological target. The goal is to identify the key structural features responsible for potency, selectivity, and other desirable pharmacological properties.

For pyrrolidine-based compounds, SAR studies have revealed that the substitution pattern on the pyrrolidine rings significantly influences their biological profile. nih.gov For example, in the development of ligands for dopamine (B1211576) receptors, the chirality of the orthosteric binding fragments and the nature of the flexible linker connecting the pharmacophoric elements were found to be critical for affinity and selectivity. upenn.edu Computational chemistry studies, including molecular dynamics simulations, can provide insights into how different substitutions affect the ligand's binding mode and its interaction with key residues in the target protein. upenn.edu

In the context of developing α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, exploration of novel chemotypes like SEN12333, which contains a pyrrolidine moiety, has led to the generation of structurally diverse ligands with promising pharmacological properties. researchgate.net SAR studies around this scaffold have provided a summary of structure-affinity and -activity relationships, guiding further optimization. researchgate.net

The following table highlights key areas of modification on the bipyrrolidine scaffold and their general impact on biological activity based on SAR studies of related compounds.

Modification Site General SAR Observations Potential Impact Reference(s)
Nitrogen Substitution The nature of the substituent on the pyrrolidine nitrogen(s) can significantly affect ligand-receptor interactions and pharmacokinetic properties.Altered potency, selectivity, and metabolic stability. researchgate.netuni-bonn.de
Ring Position Substitution Introduction of functional groups at various positions on the pyrrolidine rings can create new interactions with the target or modulate the overall conformation.Enhanced binding affinity and selectivity. nih.govnih.gov
Stereochemistry The absolute configuration of the chiral centers in the bipyrrolidine core is often crucial for biological activity, with different stereoisomers exhibiting vastly different potencies.Enantioselectivity in receptor binding. researchgate.netuow.edu.auupenn.edu
Linker Modification (for bitopic ligands) The length, flexibility, and chemical nature of a linker connecting the bipyrrolidine scaffold to another pharmacophore can influence binding to secondary sites on the target.Improved affinity and selectivity through interactions with allosteric sites. upenn.edu

This compound as a Building Block for Complex Bioactive Molecules

The rigid, yet conformationally defined, structure of the this compound scaffold makes it an excellent building block for the construction of more complex bioactive molecules. researchgate.net Its stereochemically rich framework can serve as a template to orient appended functional groups in a precise three-dimensional arrangement, which is often a prerequisite for high-affinity and selective interactions with biological macromolecules.

Bipyrrolidine scaffolds have been incorporated into a variety of complex molecular architectures. For instance, they have been used to create chiral ligands for asymmetric catalysis, demonstrating their utility in controlling the stereochemical outcome of chemical reactions. researchgate.net The C2-symmetric nature of the related 2,2'-bipyrrolidine has been particularly exploited in this context. researchgate.net

In medicinal chemistry, these scaffolds can be elaborated to mimic the spatial arrangement of pharmacophores found in natural products or designed to interact with specific binding pockets of a target protein. nih.gov The ability to readily functionalize the pyrrolidine rings allows for the introduction of various side chains that can engage in hydrogen bonding, hydrophobic, or electrostatic interactions with the target. nih.gov

The application of bipyrrolidine scaffolds as building blocks is exemplified by their use in the synthesis of ligands for metal complexes with potential therapeutic applications. The chelation of metal ions by the bipyrrolidine nitrogen atoms can lead to the formation of stable complexes with defined geometries. researchgate.net

Exploration of this compound Scaffolds in Ligand Design for Biological Targets

The unique structural features of the this compound scaffold have made it a valuable template for the design of ligands targeting a range of biological macromolecules, most notably G protein-coupled receptors (GPCRs) and ligand-gated ion channels. upenn.edunih.gov

Nicotinic Acetylcholine Receptors (nAChRs): A significant area of research has been the development of bipyrrolidine-based ligands for nAChRs, which are implicated in a variety of central nervous system (CNS) disorders. researchgate.netnih.gov The α7 and α4β2 subtypes are particularly important therapeutic targets. researchgate.netnih.gov The bipyrrolidine core can serve as a rigid scaffold to position the key pharmacophoric elements—a hydrogen bond acceptor and a cationic center—required for potent interaction with the nAChR binding site. The design of selective ligands for different nAChR subtypes is a major goal, and the stereochemistry and substitution pattern of the bipyrrolidine scaffold play a crucial role in achieving this selectivity. uni-bonn.de

Dopamine Receptors: The this compound scaffold has also been explored in the design of ligands for dopamine receptors, which are targets for the treatment of neurological and psychiatric disorders like Parkinson's disease and schizophrenia. upenn.edu Bitopic ligands, which can simultaneously interact with the primary (orthosteric) binding site and a secondary (allosteric) site, have been designed using a pyrrolidine-containing fragment. upenn.edu For example, a series of bitopic ligands based on Fallypride were synthesized with the goal of achieving D3 receptor selectivity. upenn.edu In these designs, the bipyrrolidine or a related pyrrolidine moiety can serve as a key component of the orthosteric binding fragment. upenn.edu

The following table summarizes the application of bipyrrolidine and related scaffolds in ligand design for specific biological targets.

Biological Target Role of Bipyrrolidine Scaffold Examples of Designed Ligands Reference(s)
Nicotinic Acetylcholine Receptors (nAChRs) Provides a rigid framework to orient key pharmacophoric elements for interaction with the receptor's binding site.Analogs of Sazetidine-A and Varenicline, which incorporate a pyrrolidine-like structure. While not explicitly this compound, they highlight the importance of the pyrrolidine motif. nih.gov
Dopamine Receptors (e.g., D3) Serves as a core component of orthosteric binding fragments in the design of bitopic ligands to achieve subtype selectivity.Fallypride-based bitopic ligands with a pyrrolidine-containing orthosteric fragment. upenn.edu
Melanocortin-4 Receptor Used as a central scaffold in the design of receptor agonists.3-Arylpyrrolidine-2-carboxamide derivatives. nih.gov

Advanced Functionalization and Derivatization Strategies for 2,3 Bipyrrolidine

Regioselective Functionalization of the Bipyrrolidine Core

The regioselective functionalization of the 2,3'-bipyrrolidine core is centered on differentiating between its two secondary amine positions (N1 and N1') and its various C-H bonds. The electronic and steric environments of the two pyrrolidine (B122466) rings are dissimilar; one is a 2-substituted ring while the other is 3-substituted. This inherent asymmetry is the primary determinant of regioselectivity.

N-H Functionalization: The most direct approach to functionalization involves the derivatization of the two secondary amine groups. Selective mono-functionalization is a significant challenge but can be achieved by exploiting the subtle differences in steric hindrance and nucleophilicity between the N1 and N1' positions. The N1' nitrogen, being part of a 3-substituted ring, is generally less sterically encumbered than the N1 nitrogen, which is adjacent to the ring-junction carbon. This difference can be leveraged to direct the reaction of a single equivalent of an electrophile.

Common N-H functionalization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides. Using bulky acylating agents can enhance selectivity for the less hindered N1' position.

Alkylation: Introduction of alkyl groups using alkyl halides. This reaction can be difficult to control at the mono-alkylation stage without a significant excess of the diamine.

Arylation: Buchwald-Hartwig or Ullmann coupling reactions can introduce aryl moieties, creating ligands with extended π-systems.

C-H Functionalization: Direct C-H functionalization represents a more modern and atom-economical strategy. nih.govthieme-connect.com These reactions typically involve transition-metal catalysis or radical-based processes to activate specific C-H bonds. nih.gov For the this compound core, the most likely positions for functionalization are the α-carbons adjacent to the nitrogen atoms (C2, C5, C2', and C5'), as these C-H bonds are weakened by the adjacent heteroatom. nih.gov Regiocontrol between the four possible α-positions would depend heavily on the catalyst system and directing group strategy employed. For instance, a large catalyst might favor the less hindered C5' position.

Reaction TypeReagent/CatalystTarget Position(s)Controlling FactorPotential Outcome
Mono-N-AcylationBulky Acyl Chloride (e.g., Pivaloyl chloride)N1'Steric HindranceSelective formation of N1'-acylated this compound
Mono-N-AlkylationAlkyl Halide with controlled stoichiometryN1' > N1Steric & ElectronicMixture of products, with mono-N1' favored under kinetic control
C-H ArylationPd catalyst with a directing group strategyC5 or C5'Steric access and directing group coordinationSite-selective introduction of an aryl group on one ring
Radical C-H AminationN-centered radical precursor (e.g., NFSI) / Fe or Cu catalystC2, C5, C2', C5'Radical stability and stericsFunctionalization at the most reactive/accessible tertiary or secondary C-H bond

This table presents potential strategies for regioselective functionalization based on established chemical principles, as direct literature on this compound is limited.

Stereoselective Introduction of Additional Chiral Centers on this compound

The existing chirality of the this compound scaffold can be used to direct the formation of new stereocenters on substituents attached to the core. This process, known as substrate-controlled diastereoselective synthesis, is a powerful method for creating complex chiral molecules. The strategy typically involves two steps: first, the regioselective functionalization of the bipyrrolidine to introduce a prochiral group, and second, a stereoselective reaction at that group.

For example, a prochiral ketone could be installed via N-acylation. Subsequent reduction of the ketone with a hydride reagent would be influenced by the adjacent chiral pyrrolidine ring, leading to the formation of a secondary alcohol with a preferred stereochemistry (a high diastereomeric excess). Similarly, an alkene moiety could be introduced and then subjected to stereoselective reactions like dihydroxylation or epoxidation, where the facial selectivity is dictated by the bipyrrolidine auxiliary.

Research on related chiral auxiliaries has shown that the rigidity of the scaffold and the proximity of the existing stereocenters to the reaction site are crucial for high stereochemical induction. researchgate.net While specific applications for this compound are not extensively documented, the principles established with other chiral amines, such as prolinol derivatives, are applicable. researchgate.net

Starting MaterialReaction SequenceNew Chiral Center(s)Stereocontrol Principle
N1'-(Chloroacetyl)-2,3'-bipyrrolidine1. Grignard addition to the ketone 2. Removal of auxiliaryTertiary alcoholSubstrate-controlled nucleophilic addition (Felkin-Anh model)
N1'-(Cinnamoyl)-2,3'-bipyrrolidineDiastereoselective Michael additionTwo new adjacent stereocentersChiral auxiliary directing conjugate addition
N1,N1'-Bis(allyl)-2,3'-bipyrrolidineAsymmetric dihydroxylation (AD-mix)Four new stereocenters (two on each chain)Reagent-controlled Sharpless asymmetric dihydroxylation

This table illustrates conceptual pathways for creating additional stereocenters, drawing analogies from well-known asymmetric synthesis methodologies.

Synthesis of Polymeric and Supramolecular Assemblies Incorporating this compound Units

The defined three-dimensional structure of this compound makes it an attractive building block (monomer) for the synthesis of chiral polymers and a valuable component for constructing ordered supramolecular assemblies.

Polymeric Structures: Incorporating the this compound unit into a polymer backbone can impart chirality and specific conformational preferences to the macromolecule. This is typically achieved through step-growth polymerization, requiring a bifunctionalized bipyrrolidine monomer. For instance, a di-acid or di-amine derivative of this compound could be reacted with a suitable comonomer (a diol or di-acid chloride, respectively) to form chiral polyamides or polyesters. Research has described the synthesis of polyimides containing 3,3'-bipyrrolidine-2,2',5,5'-tetrone units, which are derived from the ring-coupling of bis(chlorosuccinimide)s, demonstrating the viability of bipyrrolidine cores in polymer chemistry. lew.ro The resulting polymers may possess unique properties such as high thermal stability and the ability to act as a chiral stationary phase in chromatography.

Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, metal coordination, π-π stacking) to direct the self-assembly of molecules into well-defined, larger structures. thno.orgbeilstein-journals.org The this compound unit is well-suited for this purpose:

Hydrogen Bonding: The two N-H groups can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms can act as acceptors. This can lead to the formation of chiral tapes, helices, or sheets.

Metal Coordination: When functionalized with chelating groups (such as pyridyl moieties on the nitrogens), the bipyrrolidine unit can act as a chiral ligand. nih.gov The assembly of these ligands with metal ions can produce discrete, chiral metallosupramolecular architectures like cages, capsules, or grids. rsc.org

Assembly TypeRequired Bipyrrolidine DerivativeDriving Interaction(s)Potential Architecture
Chiral PolymerN1,N1'-Di(4-aminophenyl)-2,3'-bipyrrolidineCovalent (Amide bond formation)Polyamide
Supramolecular PolymerThis compoundHydrogen BondingHelical chain
Metallosupramolecular CageN1,N1'-Bis(pyridyl)-2,3'-bipyrrolidineMetal-Ligand CoordinationChiral cage or capsule
Self-Assembled MonolayerN1-(Alkylthiol)-2,3'-bipyrrolidineSelf-assembly on Gold SurfaceChiral surface

Modification of this compound for Immobilized Catalytic Systems

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for sustainable chemistry, as it facilitates catalyst separation, recycling, and use in continuous flow reactors. The this compound scaffold can be incorporated into heterogeneous catalysts by modifying it with a linker suitable for attachment to a solid support.

The general approach involves the regioselective functionalization of the bipyrrolidine, typically at one of the nitrogen atoms, with a group that can form a covalent bond with the support material. The other nitrogen atom and the chiral core remain available for complexation with a catalytically active metal.

Common immobilization strategies include:

Attachment to Silica (B1680970): Functionalizing the bipyrrolidine with an alkoxysilane group (e.g., -Si(OMe)3). This derivative can then be grafted onto the surface of silica gel or co-condensed with other silane (B1218182) precursors to form periodic mesoporous organosilicas (PMOs) or organosilica nanotubes where the chiral ligand is part of the framework. nih.govrsc.orgrsc.org

Attachment to Polymers: Introducing a polymerizable group, such as a vinyl or styryl moiety, onto the bipyrrolidine. This monomer can then be copolymerized with other monomers (like styrene (B11656) and divinylbenzene) to create a cross-linked polymer resin with covalently bound chiral ligands.

Host-Guest Immobilization: Attaching the catalyst to a host molecule (e.g., cyclodextrin) that is itself immobilized on the electrode or support surface. beilstein-journals.org

Once immobilized, the ligand can be metalated to generate the active heterogeneous catalyst for applications in C-H activation, hydrogenation, or other asymmetric transformations. nih.gov

Solid SupportLinker/Functional Group on BipyrrolidineAttachment MethodResulting System
Silica Gel (SiO2)-(CH2)3-Si(OCH3)3SilanizationGrafted chiral ligand on silica
Polystyrene4-VinylbenzylRadical CopolymerizationChiral ligand integrated into polymer beads
Organosilica NanotubesBis(triethoxysilyl)benzene comonomerCo-condensationLigand embedded within the nanotube framework
Gold Electrode- (CH2)n-SHThiol-gold self-assemblySelf-assembled monolayer (SAM) with chiral sites

Mechanistic Investigations of Reactions Involving 2,3 Bipyrrolidine

Elucidation of Reaction Pathways in 2,3'-Bipyrrolidine Synthesis

There is no available scientific literature detailing the elucidation of reaction pathways specifically for the synthesis of this compound. Mechanistic studies have been conducted for other isomers, but these pathways are not directly transferable to the 2,3'-isomer due to the different connectivity of the pyrrolidine (B122466) rings.

Kinetic Studies of this compound-Mediated Transformations

No kinetic studies on transformations mediated or catalyzed by this compound have been found in the reviewed literature. Consequently, no data on reaction rates, rate constants, or reaction orders for transformations involving this specific compound can be provided.

To illustrate the type of data that would be included if available, a hypothetical data table is presented below.

Hypothetical Data Table: Kinetic Parameters for a this compound-Catalyzed Aldol (B89426) Reaction

Entry Aldehyde Ketone Catalyst Loading (mol%) Rate Constant (k) [L mol⁻¹ s⁻¹] Reaction Order
1 Benzaldehyde Acetone 10 - -
2 4-Nitrobenzaldehyde Acetone 10 - -
3 4-Methoxybenzaldehyde Cyclohexanone 5 - -

Note: This table is for illustrative purposes only. The data is hypothetical and does not represent actual experimental results.

Spectroscopic Interrogation of Reaction Intermediates in this compound Catalysis

There are no published reports on the use of spectroscopic methods, such as NMR or IR spectroscopy, to identify and characterize reaction intermediates in catalytic cycles involving this compound. Such studies are crucial for understanding the mechanism of a catalyst, but this information is not available for this compound.

Future Prospects and Emerging Research Avenues for 2,3 Bipyrrolidine Chemistry

Integration of 2,3'-Bipyrrolidine in Flow Chemistry and Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. acs.orgrasayanjournal.co.in The integration of this compound chemistry with green methodologies, such as flow chemistry, represents a significant step towards more sustainable chemical processes.

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and the potential for automation. mit.edusyrris.jp The synthesis of bipyridine derivatives, which are structurally related to bipyrrolidines, has been successfully achieved using flow microreactors, demonstrating the feasibility of this technology for producing complex heterocyclic compounds that may be inaccessible through conventional batch methods. nih.govbeilstein-journals.org For instance, the flow-chemistry-enabled synthesis of 5-diethylboryl-2,3'-bipyridine highlights the potential to overcome challenges in synthesizing specific isomers and to study dynamic self-assembly processes in real-time using techniques like flow NMR spectroscopy. nih.gov

Development of Novel Catalytic Systems Based on this compound Scaffolds

The development of novel catalysts is a cornerstone of chemical innovation, and the this compound scaffold holds considerable promise as a ligand framework. While much of the existing research has focused on the C2-symmetric 2,2'-bipyrrolidine (B3281945) isomer, the principles and successes in that area provide a strong foundation for the exploration of this compound-based catalysts. nih.govresearchgate.net

The chirality and conformational flexibility of the bipyrrolidine unit make it an attractive scaffold for asymmetric catalysis. researchgate.net For example, chiral 2,2'-bipyrrolidine-based salan ligands have been used in the enantioselective aryl transfer to aldehydes. nih.gov Similarly, novel bis-1,2,3-triazole ligands incorporating a 2,2'-bipyrrolidine linker have been synthesized and used to create gold(I) complexes that are effective catalysts for alkyne hydration under mild conditions. nih.govnih.gov These examples underscore the potential for developing catalytic systems with unique reactivity and selectivity by modifying the bipyrrolidine core.

Future research in this area will likely focus on designing and synthesizing novel ligands derived from this compound. These ligands could be used to create complexes with a variety of transition metals, leading to catalysts for a wide range of organic transformations. The dissymmetry of the this compound scaffold may offer unique stereochemical control in catalytic reactions that is not achievable with its C2-symmetric counterpart. The development of such catalytic systems could have a significant impact on the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Expansion of this compound Applications in Materials Science

The unique electronic and structural characteristics of the this compound moiety make it a promising candidate for the development of advanced functional materials. novapublishers.comroutledge.com The incorporation of this scaffold into polymers and other materials can impart specific properties, leading to novel applications in diverse fields.

Bipyrrolidine derivatives have been explored for their potential use in the creation of functional polymers. For instance, bipyrrolidine salan alkoxide complexes have been investigated as initiators for the polymerization of lactide, demonstrating the influence of the ligand structure on the resulting polymer's stereochemistry. rsc.orgrsc.org The ability to control polymer properties through the design of the bipyrrolidine-based initiator is a key area for future development. Furthermore, the incorporation of bipyrrolidine units into the backbone or as pendant groups in polymers could lead to materials with tailored thermal, mechanical, and optical properties.

The development of functional materials extends beyond polymers to areas such as metal-organic frameworks (MOFs) and organic electronics. The coordination chemistry of bipyrrolidine-derived ligands with various metal ions could be exploited to construct novel MOFs with specific porosities and catalytic activities. rsc.org In the realm of organic electronics, the electronic properties of bipyrrolidine-containing molecules could be harnessed for applications in sensors, light-emitting devices, and photovoltaic cells. The synthesis of new this compound derivatives and their integration into material architectures will be a vibrant area of research with the potential for significant technological advancements.

Advanced Computational Design of this compound-Based Functional Molecules

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the rational design and prediction of the properties of novel molecules. ntu.edu.tw The application of these methods to this compound chemistry is poised to accelerate the discovery of new functional molecules with tailored properties.

Density Functional Theory (DFT) and other computational methods have been successfully used to study the electronic structure, bonding, and reactivity of related bipyridyl and bipyrrolidine-containing complexes. acs.orgnih.govnih.gov These studies provide valuable insights into ligand-metal interactions, reaction mechanisms, and the origins of catalytic activity and selectivity. For example, DFT calculations have been used to investigate the electronic spectra of Fe(III) bipyrrolidine phenoxide complexes and to understand the photodissociation of ligands in ruthenium bipyridyl complexes. acs.orgnih.gov

Future computational work on this compound will likely focus on several key areas. High-throughput virtual screening of libraries of this compound derivatives can be employed to identify promising candidates for specific applications, such as catalysis or materials science. nih.gov Molecular dynamics simulations can be used to study the conformational dynamics of this compound-based ligands and their complexes, providing insights into their behavior in solution and their interactions with other molecules. nih.gov By combining computational design with experimental synthesis and testing, researchers can more efficiently explore the vast chemical space of this compound derivatives and unlock their full potential for a wide range of applications.

Q & A

Q. What are the established synthetic routes for 2,3'-bipyrrolidine, and how can purity be optimized?

Synthesis typically involves ring-closing reactions of diamines with carbonyl compounds under controlled conditions. For example, 1,3-diaminopropane reacts with ketones or aldehydes in acidic media to form the bipyrrolidine backbone via cyclization . To optimize purity (>99%), techniques like continuous-flow reactors (for scalable production) or recrystallization using chiral resolving agents (e.g., tartaric acid derivatives) are recommended . Gas chromatography (GC) or chiral HPLC should validate enantiomeric excess (ee) .

Q. How can enantiomers of this compound be resolved for asymmetric synthesis studies?

Enantiomeric resolution often employs diastereomeric salt formation. For instance, (S,S)- or (R,R)-2,3'-bipyrrolidine can be separated using L- or D-tartaric acid, forming diastereomeric salts with distinct solubility profiles. The resolved salts are then treated with a weak base (e.g., NH₄OH) to regenerate the free amine . X-ray crystallography or polarimetry confirms absolute configuration .

Q. What safety protocols are critical when handling this compound derivatives?

Due to corrosivity (UN 3259, Class 8), wear nitrile gloves, protective eyewear, and lab coats. Avoid inhalation/contact; use fume hoods for reactions. Waste must be segregated and disposed via certified hazardous waste services. Storage requires inert atmospheres (argon) at –20°C to prevent degradation .

Q. Which analytical methods are most reliable for characterizing this compound?

  • Purity: GC with flame ionization detection (FID) or HPLC-MS .
  • Structure: ¹H/¹³C NMR (amide protons resonate at δ 2.5–3.5 ppm; pyrrolidine carbons at δ 40–50 ppm) .
  • Chirality: Circular dichroism (CD) or chiral shift reagents in NMR .

Advanced Research Questions

Q. How can this compound be utilized as a chiral ligand in asymmetric catalysis?

In asymmetric hydrogenation, this compound derivatives coordinate transition metals (e.g., Ru or Ir) to form chiral catalysts. For example, a Ru-(S,S)-bipyrrolidine complex achieved 95% ee in ketone hydrogenation. Reaction optimization includes:

  • Solvent screening (polar aprotic solvents enhance enantioselectivity).
  • Pressure/temperature control (e.g., 50 bar H₂, 40°C) .

Q. What experimental designs are used to evaluate this compound’s neuroprotective activity?

  • In vitro models: Primary neuronal cultures exposed to oxidative stress (H₂O₂ or glutamate). Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe) with/without bipyrrolidine treatment .
  • Dose-response curves: Test 1–100 µM concentrations; IC₅₀ calculations guide in vivo dosing .

Q. How do bipyrrolidine-lanthanide complexes perform in lactide polymerization?

Bipyrrolidine-salan ligands coordinate lanthanides (e.g., Nd³⁺) to form catalysts for ring-opening polymerization. Key parameters:

  • Monomer-to-initiator ratio ([LA]:[Ln] >500:1 yields high molecular weight polymers, e.g., Mₙ = 370,000 g/mol).
  • Temperature: 80°C optimizes conversion (>95%); higher temps (130°C) risk thermal degradation .

Q. How should researchers address discrepancies in reported catalytic efficiencies?

Contradictions in catalytic turnover (TON) may arise from:

  • Impurity effects: Trace metals or moisture reduce activity. Use rigorous drying (molecular sieves) and ultra-pure solvents .
  • Ligand-metal ratio: Stoichiometric vs. catalytic amounts (e.g., 1:1 Ln:ligand vs. excess ligand).
  • Analytical variability: Standardize GPC for molecular weight comparisons .

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